molecular formula C5H5ClN2O B567619 4-Amino-6-chloropyridin-2-ol CAS No. 1227600-15-8

4-Amino-6-chloropyridin-2-ol

Cat. No. B567619
Key on ui cas rn: 1227600-15-8
M. Wt: 144.558
InChI Key: OGJGBNCIAXXTJI-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

2-Chloro-6-ethoxypyridin-4-amine (10.0 g, prepared according to the reported preparation in J. Med. Chem., (2006), 49 (12), 3563-3580) and aluminum trichloride (19.3 g) were suspended in toluene (300 mL) and heated at reflux under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and partitioned between saturated aqueous Rochelle's salt and ethyl acetate and vigorously stirred overnight. The biphasic mixture was filtered. The aqueous was repeatedly extracted with ethyl acetate. The combined organics were dried, magnesium sulfate and concentrated under reduced pressure to furnish the title compound (4.23 g), which was used without further purification, possessing the following physical data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([O:9]CC)[N:3]=1.[Cl-].[Cl-].[Cl-].[Al+3]>C1(C)C=CC=CC=1>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[NH:3][C:4](=[O:9])[CH:5]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)N)OCC
Step Two
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
19.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the reported preparation in J
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous Rochelle's salt and ethyl acetate and vigorously stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The biphasic mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous was repeatedly extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
magnesium sulfate and concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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